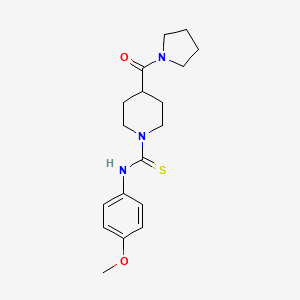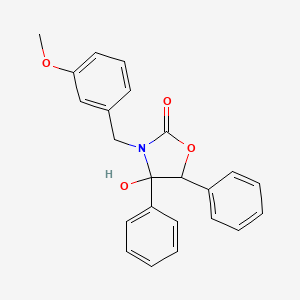![molecular formula C26H28N2OS B11070527 (4-Benzylpiperazin-1-yl){3-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11070527.png)
(4-Benzylpiperazin-1-yl){3-[(4-methylbenzyl)oxy]phenyl}methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYLPIPERAZINO){3-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a phenylmethanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO){3-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a benzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 3-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO){3-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide; conditionspolar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-BENZYLPIPERAZINO){3-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO){3-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in anti-inflammatory or anticancer effects. The pathways involved often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERAZINO){3-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE: Unique due to its specific substitution pattern and the presence of both piperazine and phenylmethanethione moieties.
(4-BENZYLPIPERAZINO){3-[(4-METHYLBENZYL)OXY]PHENYL}METHANONE: Similar structure but with a methanone group instead of methanethione.
(4-BENZYLPIPERAZINO){3-[(4-METHYLBENZYL)OXY]PHENYL}METHANOL: Contains a methanol group, leading to different chemical properties and reactivity.
Uniqueness
The uniqueness of (4-BENZYLPIPERAZINO){3-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H28N2OS |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-[(4-methylphenyl)methoxy]phenyl]methanethione |
InChI |
InChI=1S/C26H28N2OS/c1-21-10-12-23(13-11-21)20-29-25-9-5-8-24(18-25)26(30)28-16-14-27(15-17-28)19-22-6-3-2-4-7-22/h2-13,18H,14-17,19-20H2,1H3 |
InChI Key |
WDBCLUWJNVMNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=S)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl}-N-ethylacetamide](/img/structure/B11070444.png)
![N-(2,4-difluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11070447.png)
![Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B11070448.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11070451.png)
![1-[(4-chlorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11070456.png)
![{1-[2-(2-Bromoanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B11070459.png)

![2-({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B11070465.png)
![5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11070468.png)
![1-(benzenesulfonyl)-N-[4-(cyclohexylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B11070490.png)

![4-[4-(Diethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11070503.png)
![N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B11070508.png)
![6'-amino-3'-ethyl-2,3,5,6-tetrahydro-2'H-spiro[pyran-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11070512.png)
